molecular formula C18H21N3O4 B11564134 2-(Phenylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(Phenylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11564134
M. Wt: 343.4 g/mol
InChI Key: YGQBDAMWZQTERV-RGVLZGJSSA-N
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Description

2-(Phenylamino)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylamino group and a trimethoxyphenylmethylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between phenylhydrazine and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylamino and trimethoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

2-(Phenylamino)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both phenylamino and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

2-anilino-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H21N3O4/c1-23-15-9-13(10-16(24-2)18(15)25-3)11-20-21-17(22)12-19-14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-11+

InChI Key

YGQBDAMWZQTERV-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC2=CC=CC=C2

Origin of Product

United States

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